molecular formula C11H12F3N3O4 B7589082 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid

4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid

カタログ番号 B7589082
分子量: 307.23 g/mol
InChIキー: AGJALSNJLHWIDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). It has been extensively studied for its potential applications in cancer treatment, autoimmune diseases, and inflammatory disorders.

作用機序

4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid exerts its pharmacological effects by selectively binding to the ATP-binding site of BTK and inhibiting its activity. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling and activation. By inhibiting BTK, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid can block the downstream signaling pathways, such as the PI3K/Akt and NF-κB pathways, and induce apoptosis in B-cell malignancies. In addition, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid can also modulate the activity of other immune cells, such as T-cells and dendritic cells, and regulate the immune response.
Biochemical and Physiological Effects:
4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including inhibition of BTK activity, induction of apoptosis, reduction of autoantibody production, suppression of pro-inflammatory cytokines and chemokines, and modulation of immune cell activity. These effects are dependent on the concentration and duration of 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid exposure and can vary among different cell types and disease models.

実験室実験の利点と制限

4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has several advantages for lab experiments, including its high selectivity and potency, its ability to target BTK in both tumor and immune cells, and its potential for combination therapy with other anticancer or immunomodulatory agents. However, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid also has some limitations, such as its potential toxicity and side effects, its limited solubility and stability, and its dependence on the genetic and epigenetic background of the cells.

将来の方向性

There are several future directions for the research and development of 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid, including the optimization of its pharmacokinetic and pharmacodynamic properties, the identification of biomarkers for patient selection and treatment monitoring, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in other diseases, such as viral infections and neurodegenerative disorders. Moreover, the combination of 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid with other targeted therapies or immune checkpoint inhibitors may enhance its therapeutic efficacy and overcome drug resistance.

合成法

The synthesis of 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid involves a series of chemical reactions, including the reaction of morpholine with 2-(trifluoromethyl)pyrazole-1-carboxylic acid, followed by acylation with 2-bromoacetyl chloride, and finally, the reaction with 2-cyano-4,6-dimethylpyridine to form the desired product. The purity and yield of the final product can be improved by various purification techniques, such as recrystallization and column chromatography.

科学的研究の応用

4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has shown promising results in preclinical studies for its potential applications in cancer treatment, autoimmune diseases, and inflammatory disorders. In cancer treatment, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has been demonstrated to inhibit BTK activity and induce apoptosis in B-cell malignancies, such as chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In autoimmune diseases, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has been shown to reduce the production of autoantibodies and alleviate the symptoms of rheumatoid arthritis and systemic lupus erythematosus. In inflammatory disorders, 4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid has been demonstrated to suppress the production of pro-inflammatory cytokines and chemokines and reduce the severity of inflammatory bowel disease and psoriasis.

特性

IUPAC Name

4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3O4/c12-11(13,14)8-1-2-17(15-8)6-9(18)16-3-4-21-7(5-16)10(19)20/h1-2,7H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJALSNJLHWIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN2C=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[3-(Trifluoromethyl)pyrazol-1-yl]acetyl]morpholine-2-carboxylic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。